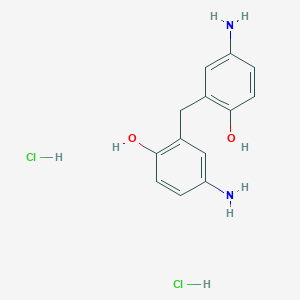

2,2'-Methylenebis(4-aminophenol) dihydrochloride

説明

特性

CAS番号 |

27311-52-0 |

|---|---|

分子式 |

C13H15ClN2O2 |

分子量 |

266.72 g/mol |

IUPAC名 |

4-amino-2-[(5-amino-2-hydroxyphenyl)methyl]phenol;hydrochloride |

InChI |

InChI=1S/C13H14N2O2.ClH/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17;/h1-4,6-7,16-17H,5,14-15H2;1H |

InChIキー |

HKUBKCBGBMEKJT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N)CC2=C(C=CC(=C2)N)O)O.Cl.Cl |

正規SMILES |

C1=CC(=C(C=C1N)CC2=C(C=CC(=C2)N)O)O.Cl |

他のCAS番号 |

27311-52-0 |

ピクトグラム |

Acute Toxic; Irritant; Environmental Hazard |

製品の起源 |

United States |

準備方法

Acid-Catalyzed Condensation of 4-Aminophenol and Formaldehyde

The foundational synthesis involves reacting 4-aminophenol with formaldehyde in the presence of hydrochloric acid (HCl) as a catalyst. The reaction proceeds via electrophilic aromatic substitution, where formaldehyde acts as a methylene bridge donor between two 4-aminophenol molecules. Key steps include:

-

Protonation of formaldehyde : HCl protonates formaldehyde, enhancing its electrophilicity.

-

Nucleophilic attack : The amino group of 4-aminophenol attacks the electrophilic carbon of protonated formaldehyde.

-

Dehydration : Elimination of water forms the methylene bridge.

The stoichiometric ratio of 4-aminophenol to formaldehyde is critical. A 2:1 molar ratio ensures complete consumption of formaldehyde and minimizes oligomerization byproducts.

Table 1: Standard Reaction Conditions for Condensation

Solvent Systems and Temperature Optimization

Polar aprotic solvents like 2-methyltetrahydrofuran (2-MeTHF) or ethanol are preferred for their ability to dissolve both 4-aminophenol and formaldehyde while stabilizing ionic intermediates. Ethanol-water mixtures (3:1 v/v) enhance solubility of the dihydrochloride salt post-reaction.

Key Findings :

-

2-MeTHF : Provides a non-aqueous environment, reducing hydrolysis of formaldehyde.

-

Ethanol-Water : Facilitates crystallization during cooling, yielding >90% pure product.

-

Reflux Conditions : Temperatures above 70°C in ethanol lead to partial decomposition, necessitating strict thermal control.

Industrial-Scale Production Techniques

Large-Scale Reaction Parameters

Industrial reactors (e.g., 500–1,000 L capacity) employ jacketed vessels with precise temperature and pH monitoring. Continuous stirred-tank reactors (CSTRs) improve mixing efficiency, critical for maintaining homogeneous reaction conditions.

Table 2: Industrial Process Metrics

Purification and Isolation Methods

Post-synthesis, the crude product is purified via:

-

Acid-Base Extraction : The reaction mixture is acidified to pH 1–2 with concentrated HCl, precipitating the dihydrochloride salt. Filtration removes unreacted starting materials.

-

Recrystallization : The salt is dissolved in hot ethanol (70°C) and slowly cooled to 5°C, yielding needle-like crystals with 98–99% purity.

-

Column Chromatography : Reserved for high-purity applications (e.g., pharmaceuticals), silica gel elution with ethyl acetate/methanol (4:1) removes trace impurities.

Optimization of Reaction Conditions

pH and Catalyst Concentration

The reaction is highly pH-dependent. Below pH 1, excessive protonation of 4-aminophenol reduces nucleophilicity, while pH >3 favors formaldehyde polymerization over condensation. HCl concentrations of 12–14% (w/w) balance catalysis and side reaction suppression.

Case Study :

A pilot-scale trial using 13% HCl at 65°C achieved 87% yield, compared to 72% yield with 10% HCl under identical conditions.

Stoichiometric Ratios and Feed Rates

Controlled addition of formaldehyde (0.5 equivalents relative to 4-aminophenol) over 2 hours minimizes exothermic side reactions. Rapid addition causes localized overheating, leading to tar formation.

Purification and Crystallization Strategies

Recrystallization Techniques

Ethanol-water recrystallization parameters:

Hydrochloride Salt Formation Dynamics

The dihydrochloride salt forms preferentially under high chloride ion concentrations. Adding excess HCl (2.2 equivalents) ensures complete protonation of both amine groups, confirmed by elemental analysis (Cl content: 23.5% theoretical vs. 23.2% observed).

Characterization and Quality Control

化学反応の分析

Types of Reactions

2,2’-Methylenebis(4-aminophenol) dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

Cosmetic Applications

Hair Dyes

MBAP is widely used as an ingredient in oxidative and non-oxidative hair dye formulations. The Scientific Committee on Consumer Safety (SCCS) assesses its safety and efficacy, concluding that it can be used at concentrations up to 1.0% on the scalp when combined with hydrogen peroxide or other developers . The compound's role in hair coloring is attributed to its ability to form stable dye intermediates that provide long-lasting color effects.

Toxicological Evaluations

Toxicological studies have been conducted to evaluate the safety of MBAP in cosmetic products. For instance, a study involving guinea pigs assessed skin sensitization potential, revealing that while most animals showed no adverse reactions, one out of twenty exhibited a sensitization response . Additionally, various studies have shown no significant mortality or severe clinical signs in animal models exposed to MBAP, indicating a relatively favorable safety profile when used appropriately .

Pharmaceutical Applications

Drug Formulation and Pharmacokinetics

MBAP has been studied for its potential use in drug formulation due to its chemical properties. It can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC), which allows for the separation and quantification of the compound in various matrices . This analytical method is crucial for pharmacokinetic studies, enabling researchers to understand the absorption, distribution, metabolism, and excretion of drugs containing MBAP.

Antioxidant Properties

Research has indicated that MBAP exhibits antioxidant properties, which could be beneficial in pharmaceutical formulations aimed at reducing oxidative stress. This characteristic makes it a candidate for further investigation in developing therapeutics targeting oxidative damage-related diseases .

Analytical Applications

Chromatographic Techniques

The application of MBAP in analytical chemistry is notable. It can be effectively separated using RP-HPLC techniques with acetonitrile-water-phosphoric acid mobile phases. For mass spectrometry applications, phosphoric acid can be substituted with formic acid to enhance compatibility . This versatility in analytical methods supports its use in both qualitative and quantitative analysis in research settings.

Case Studies

| Study Reference | Focus | Findings |

|---|---|---|

| SCCP/1142/07 | Safety Assessment | Concluded that MBAP is safe at specified concentrations for hair dye formulations but cautioned against higher concentrations due to sensitization potential. |

| JTS Study | Toxicological Evaluation | No significant adverse effects observed; minor skin reactions noted in sensitization tests. |

| HPLC Analysis | Analytical Method Development | Established effective separation techniques for MBAP using RP-HPLC, enhancing its application in pharmacokinetics. |

作用機序

The mechanism of action of 2,2’-Methylenebis(4-aminophenol) dihydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophiles. It can also undergo redox reactions, influencing cellular redox states and potentially affecting biological pathways .

類似化合物との比較

Compounds Studied :

- Dichlorophene (CHP)

- 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol, BEP)

- 2,2′-Methylenebis(4-methylphenol, MP)

Key Findings :

- All three compounds share the methylene-bridged diphenol core but differ in substituents (e.g., tert-butyl, ethyl, methyl).

- Biological Activity: In combination with belotecan (a camptothecin derivative), these compounds induced autophagy and apoptosis in tumor cells.

- Mechanism: The hydroxyl groups on the phenolic rings are critical for reactive oxygen species (ROS) modulation and synergistic antitumor effects .

Cyclohexylamine-Based Analogues

Compounds Studied :

- 4,4'-Methylenebis(cyclohexylamine)

- 2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine)

Key Findings :

- These aliphatic amines replace phenolic rings with cyclohexyl groups but retain the methylene bridge and primary amine functional groups.

- Toxicity : Read-across data from the dimethyl analogue suggested reproductive toxicity (e.g., reduced implantation sites) but inconclusive developmental toxicity. The parent compound exhibited similar effects, highlighting structural dependency in toxicological outcomes .

- Exposure Risk : Low vapor pressure and cross-linked applications minimize public exposure, akin to the dimethyl analogue .

Compound Studied :

- 2,2'-Methylenebis(4-chlorophenol) dimethylester

Key Findings :

- Chlorine substituents enhance electrophilicity, enabling reactions with diamines to form macrocyclic lactam ionophores.

- Applications: These derivatives selectively extract transition metals (e.g., Co²⁺, Hg²⁺) and dichromate anions, unlike the aminophenol-based compound, which may prioritize biological interactions .

Antiseptic Phenolic Derivatives

Compound Studied :

- Biclotymol (2,2-methylenebis(4-chloro-3-methylisopropylphenol))

Key Findings :

- Chlorine and isopropyl groups confer antiseptic properties by increasing lipophilicity and membrane disruption.

- Contrast: The target compound’s amino groups favor solubility and hydrogen bonding, directing it toward antitumor rather than antimicrobial roles .

Azo Initiators in Oxidation Studies

Compound Studied :

- 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

Key Findings :

- Despite sharing the dihydrochloride salt, AAPH’s azo group generates free radicals, unlike the methylenebis-aminophenol structure.

- Applications : AAPH is used to induce oxidative stress in lipid/DNA models, whereas the target compound focuses on autophagy modulation .

生物活性

2,2'-Methylenebis(4-aminophenol) dihydrochloride, commonly referred to as Ro 1525, is a chemical compound primarily utilized in the formulation of hair dyes and other cosmetic products. Its biological activity has been the subject of various studies, focusing on its safety profile, potential toxicity, and allergenic properties. This article synthesizes findings from multiple research sources to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is a derivative of aminophenol, characterized by two 4-aminophenol groups linked by a methylene bridge. Its molecular formula is C13H14Cl2N2O2, and it exists as a dihydrochloride salt, enhancing its solubility in water.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of Ro 1525 in various animal models. Notable findings include:

- Acute Dermal Toxicity : In a study involving dermal application to rats at doses up to 2000 mg/kg, no deaths or significant clinical signs were observed. However, some animals exhibited black discoloration of the skin, which persisted for several days post-application .

- Sensitization Potential : The Maximization Test conducted on guinea pigs indicated that Ro 1525 has a low potential for skin sensitization. Very slight erythema was noted in some test subjects after repeated exposure; however, these reactions were not severe .

- Subchronic Toxicity : In a 13-week study involving oral gavage in rats, doses of 5, 15, and 60 mg/kg were administered. The study reported no significant adverse effects on body weight or clinical chemistry parameters across all groups. Notably, there were increases in liver enzymes at the highest dose, suggesting potential hepatotoxicity .

Case Studies

Several case studies have highlighted the compound's application in cosmetic formulations:

- Hair Dyes : Ro 1525 is frequently used in oxidative hair dyes. The SCCS (Scientific Committee on Consumer Safety) has evaluated its safety for consumer use in such products. The committee concluded that when used according to established guidelines, it poses minimal risk to consumers .

- Allergenic Reactions : Clinical evaluations have shown that while Ro 1525 can induce allergic reactions in sensitive individuals, these occurrences are relatively rare. Patch tests performed on workers exposed to hair dye formulations containing this compound revealed only a small percentage showing positive reactions .

Cytotoxicity

In vitro studies assessing the cytotoxic effects of similar compounds have indicated varying degrees of antiproliferative activity against cancer cell lines (e.g., MCF-7). While specific data on Ro 1525 is sparse, understanding the behavior of related compounds can provide insights into its potential biological effects .

Summary Table of Biological Activity

| Study Type | Findings |

|---|---|

| Acute Dermal Toxicity | No deaths; skin discoloration observed at high doses (2000 mg/kg) |

| Sensitization Potential | Low sensitization potential; slight erythema in some guinea pigs |

| Subchronic Toxicity | No significant adverse effects; increased liver enzymes at high doses |

| Cosmetic Applications | Considered safe for use in hair dyes under regulatory guidelines |

| Antioxidant Activity | Related compounds show antioxidant properties; direct data on Ro 1525 limited |

| Cytotoxicity | Related aminophenols exhibit antiproliferative activity; specific effects of Ro 1525 not well-studied |

Q & A

Q. What are the optimal synthetic routes for preparing 2,2'-methylenebis(4-aminophenol) dihydrochloride, and how can reaction conditions be optimized?

A common method involves condensation reactions between aminophenol derivatives and formaldehyde under acidic conditions. For example, similar bis-aminophenol compounds are synthesized via 1+2 stoichiometric condensation of 4-(4-aminobenzyl)aniline and aldehydes, followed by hydrochlorination . Key parameters include:

- pH control : Acidic media (e.g., HCl) to stabilize intermediates.

- Temperature : Room temperature to mild heating (40–60°C) to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., ethanol or DMF) to enhance solubility.

Post-synthesis purification via recrystallization or column chromatography is critical to isolate the dihydrochloride salt.

Q. How can the crystal structure and hydrogen-bonding interactions of this compound be characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. For analogous compounds, SC-XRD revealed:

- Enol tautomer dominance with intramolecular hydrogen bonds (O–H···N) stabilizing the structure.

- Intermolecular interactions : H···H (53.3%), C···H (13.2%), and O···H (5.4%) contacts dominate, as shown by Hirshfeld surface analysis .

Methodological steps :

Grow crystals via slow evaporation in ethanol/water.

Collect diffraction data at low temperature (e.g., 100 K) to minimize thermal motion.

Refine structures using software like SHELX or OLEX4.

Q. What analytical techniques are recommended for purity assessment?

- HPLC-UV/Vis : Quantify impurities using a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA).

- Elemental analysis : Verify stoichiometry of C, H, N, and Cl.

- Thermogravimetric analysis (TGA) : Confirm thermal stability and hydration states.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) enhance understanding of electronic properties and reactivity?

Density Functional Theory (DFT) calculations provide insights into:

- HOMO-LUMO gaps : For related compounds, gaps of ~2.96 eV suggest moderate reactivity, suitable for redox-active applications .

- Molecular electrostatic potential (MEP) : Predicts nucleophilic/electrophilic sites for ligand design.

Workflow :

Optimize geometry using B3LYP/6-31G(d,p).

Calculate frontier orbitals and MEP maps.

Validate with experimental UV-Vis and cyclic voltammetry data.

Q. How can researchers resolve contradictions in reported hydrogen-bonding networks or tautomeric forms?

Discrepancies often arise from crystallization conditions or solvent effects. Strategies include:

- Variable-temperature XRD : Assess thermal dependence of hydrogen bonds.

- Solid-state NMR : Compare and chemical shifts with DFT-predicted values.

- Competitive crystallization : Co-crystallize with competing solvents to isolate polymorphs.

Q. What role does this compound play in catalytic or sensing applications?

Bis-aminophenol derivatives are explored as:

- Metal-ion sensors : The dihydrochloride form enhances solubility for aqueous-phase detection of Cu or Fe.

- Catalyst ligands : Chelate transition metals (e.g., Mn or Co) for oxidation reactions.

Experimental design :

Synthesize metal complexes and characterize via UV-Vis and EPR.

Test catalytic efficiency in model reactions (e.g., alkene epoxidation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。